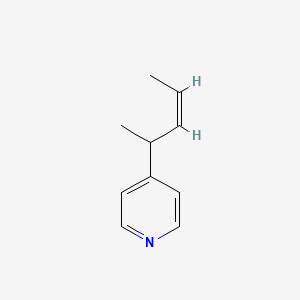

4-((3z)-3-penten-2-yl)pyridine

Descripción

4-((3Z)-3-Penten-2-yl)pyridine is a pyridine derivative featuring a pentenyl substituent at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their electronic and structural versatility .

Propiedades

Número CAS |

100190-72-5 |

|---|---|

Fórmula molecular |

C10H13N |

Peso molecular |

147.21692 |

Sinónimos |

Pyridine, 4-(1-methyl-2-butenyl)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3Z)-3-penten-2-yl)pyridine typically involves the reaction of pyridine with a suitable alkylating agent. One common method is the alkylation of pyridine with 3-penten-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 4-((3Z)-3-penten-2-yl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-((3Z)-3-Penten-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the alkyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles such as amines or thiols can participate in nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Aplicaciones Científicas De Investigación

4-((3Z)-3-Penten-2-yl)pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-((3Z)-3-penten-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 4-((3Z)-3-penten-2-yl)pyridine with key analogs, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Substituent Comparisons

- 4-(1-Aminoethyl)pyridine: Features an aminoethyl group at the 4-position. DFT studies reveal a frontier molecular orbital (FMO) energy gap (ΔE) of 6.08 eV, indicative of bioactivity .

- 3-Phenyl-4-propylpyridine : Contains a phenyl and propyl group. The aromatic ring reduces solubility in water but enhances π-π stacking interactions, relevant to receptor binding .

- 4-(4,8-Dimethylnona-3,7-dienyl)pyridine: A longer alkyl chain substituent increases lipophilicity (LogP = 4.71), favoring membrane permeability .

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Chlorine and aromatic substituents contribute to higher melting points (268–287°C) and molecular weights (466–545 g/mol), suggesting robust crystalline stability .

Physicochemical Properties

*Estimated based on similar alkenyl-pyridine analogs.

Electronic and Bioactive Properties

- Solvent-dependent UV-Vis spectra indicate applicability in optoelectronic materials .

- 3-Phenyl-4-propylpyridine : Strong basicity (pKa ~5.5) aligns with its low aqueous solubility, typical of aryl-substituted pyridines .

Key Research Findings and Implications

Substituent Effects: Alkenyl Chains (e.g., pentenyl): Enhance flexibility and moderate lipophilicity, balancing solubility and membrane permeability. Amino Groups: Improve bioactivity via hydrogen bonding but may reduce thermal stability. Aromatic/Halogen Substituents: Increase melting points and crystallinity, favoring solid-state applications .

Bioactivity Potential: The ΔE value of 4-(1-aminoethyl)pyridine (6.08 eV) suggests that 4-((3Z)-3-penten-2-yl)pyridine, with its conjugated alkenyl group, may exhibit similar or enhanced charge-transfer properties, making it a candidate for anticancer or antimicrobial studies .

Synthetic Challenges : Stereoselective synthesis of the (3Z)-pentenyl group requires precise catalysis or photochemical methods to avoid isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.